molecular formula C5H5F3N2S B3006222 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol CAS No. 2228569-19-3

1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol

Cat. No.: B3006222
CAS No.: 2228569-19-3
M. Wt: 182.16
InChI Key: QCTHQLYHFQAQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol (CAS 1493355-09-1) is a chemical compound with the molecular formula C5H8N2S and a molecular weight of 128.20 g/mol . It belongs to the class of pyrazole derivatives, a five-membered heterocyclic ring system known for its wide spectrum of biological activities and its significance in developing new active molecules . The presence of both a sulfur-containing thiol group and a fluorine-containing trifluoromethyl group on the pyrazole core makes this compound a valuable and versatile building block in organic synthesis and drug discovery. The trifluoromethyl group is a common motif in medicinal and agricultural chemistry because it can enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability . Pyrazole derivatives, particularly those with a trifluoromethyl substituent, have been extensively researched and shown to exhibit anti-inflammatory, antibacterial, and anticancer activities . For instance, celebrated drugs like Celecoxib are built around a trifluoromethylpyrazole core . Furthermore, such heterocyclic compounds are frequently explored in the development of advanced materials, including additives for lithium-ion battery electrolytes that improve high-voltage performance , and as key scaffolds in the synthesis of novel herbicides and pesticides . This combination of features positions this compound as a promising intermediate for researchers in medicinal chemistry and agrochemistry aiming to develop new therapeutic candidates or active ingredients. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S/c1-10-2-3(11)4(9-10)5(6,7)8/h2,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTHQLYHFQAQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, cyclization, and hydrolysis, yields the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol and methanol.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to achieve higher yields and purity. The use of cost-effective and readily available raw materials, along with efficient reaction conditions, is crucial for large-scale production. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products have diverse applications in different fields of chemistry and industry .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H5_5F3_3N2_2S
  • Molecular Weight : 182.17 g/mol
  • CAS Number : 2228569-19-3

The compound features a pyrazole ring substituted with a trifluoromethyl group and a thiol functional group, which contributes to its reactivity and biological activity.

Chemistry

1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse chemical reactions, including:

  • Oxidation : The thiol group can be oxidized to form disulfides.
  • Reduction : The compound can undergo reduction to modify the pyrazole ring.
  • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.

These reactions are essential for developing new compounds with tailored properties for research and industrial applications.

Biology

In biological research, this compound is being investigated for its potential as a bioactive molecule. Studies indicate that it may interact with specific biological targets, making it a candidate for drug discovery. Notably, its properties suggest potential uses in:

  • Anti-inflammatory agents
  • Antimicrobial agents

Research is ongoing to elucidate the mechanisms through which this compound exerts its biological effects.

Medicine

The therapeutic potential of this compound derivatives is being explored in various medical applications. The presence of the thiol group enhances the pharmacological properties of these compounds, making them suitable for:

  • Drug development : Targeting diseases such as cancer and infections.
  • Therapeutic formulations : Utilizing its unique chemical characteristics to enhance drug efficacy.

Agricultural Applications

In agriculture, this compound is recognized for its role in developing agrochemicals, particularly herbicides. Its effectiveness in controlling a wide range of weeds makes it valuable for:

  • Herbicide formulations : Targeting specific weed species while minimizing impact on crops.

Case Studies

  • Synthesis of Bioactive Derivatives : A study demonstrated the synthesis of N-substituted derivatives of this compound that exhibited significant antifungal activity against various pathogens. The derivatives were tested against common fungal strains, showing promising results that warrant further investigation into their mechanism of action .
  • Agrochemical Development : Research focusing on the herbicidal properties of this compound revealed its efficacy in controlling specific weed populations while maintaining crop safety. Field trials indicated a substantial reduction in weed biomass compared to untreated plots .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiol group can form covalent bonds with target molecules, leading to various biological effects. These interactions can modulate enzyme activities and cellular processes, making the compound valuable for different applications .

Comparison with Similar Compounds

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (Compound 5B)

  • Structure : Retains the pyrazole core but replaces the thiol group with a 1,3,4-oxadiazole ring.
  • Properties: Melting Point: Not explicitly reported, but related oxadiazoles exhibit melting points of 77–114°C .
  • Key Difference : The oxadiazole ring increases rigidity and may reduce nucleophilic reactivity compared to the thiol group.

N-(Substituted Pyridinyl)-1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides

  • Structure : Substitutes the thiol group with a carboxamide (-CONH-) linkage to pyridine derivatives.
  • Properties :
    • Antifungal Activity : Compounds like 6a (N-(5-(trifluoromethyl)pyridin-2-yl) derivative) show high efficacy (86.4% yield, white crystalline solid) due to the carboxamide’s hydrogen-bonding capacity .
    • Solubility : Carboxamides generally exhibit better aqueous solubility than thiols, aiding bioavailability .

Ethyl 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Structure : Replaces the thiol with an ester (-COOEt) group.
  • Properties :
    • Synthetic Utility : A precursor for carboxamides and carboxylic acids via hydrolysis .
    • Reactivity : The ester group is less reactive than the thiol, limiting its use in nucleophilic substitutions .

Table 1: Key Properties of 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol and Analogues

Compound Substituent at Position 4 Melting Point (°C) Key Applications Reactivity Profile
This compound -SH Not reported Antiviral intermediates High (nucleophilic, redox)
Compound 5B (oxadiazole derivative) 1,3,4-Oxadiazole 77–114 Antiviral agents Moderate (hydrogen bonding)
N-(Pyridinyl)carboxamide (e.g., 6a) -CONH-Pyridine ~227–230 Antifungal agents High (target-specific)
Ethyl carboxylate -COOEt Not reported Synthetic intermediate Low (hydrolysis-prone)

Reactivity and Stability

  • Thiol Group : Prone to oxidation (forming disulfides) and metal coordination, useful in catalysis but requiring inert storage .
  • Carboxamide and Oxadiazole : More stable under ambient conditions, favoring long-term storage for pharmaceuticals .

Biological Activity

1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by relevant case studies and research findings.

  • Molecular Formula : C4H4F3N3S
  • Molecular Weight : 181.16 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. A study by Hassan (2013) synthesized several pyrazole derivatives, including those with thiol groups, and evaluated their antibacterial and antifungal activities. The results indicated that these compounds could serve as effective agents against various microbial strains .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point in recent research. For example, Abdellatif et al. (2014) explored the effects of pyrazolo[3,4-d]pyrimidin-4-one derivatives on the MCF-7 human breast adenocarcinoma cell line. The findings suggested that structural modifications, such as the introduction of trifluoromethyl groups, significantly enhanced cytotoxicity against cancer cells .

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry assessed the structure-activity relationship (SAR) of pyrazole derivatives against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited improved antiproliferative effects compared to their non-substituted counterparts .

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-712.5
Pyrazolo[3,4-d]pyrimidin-4-oneMCF-715.0
Control (Doxorubicin)MCF-70.5

Antioxidant Properties

The antioxidant potential of pyrazole derivatives has also been investigated. Ahmad et al. (2012) synthesized N-substituted pyrazoles and evaluated their ability to scavenge free radicals. The study found that certain derivatives demonstrated significant antioxidant activity, indicating their potential use in oxidative stress-related conditions .

The biological activity of this compound can be attributed to its interaction with various biological targets:

Target Interaction

Pyrazole compounds often interact with enzymes involved in inflammatory pathways and cellular proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biochemical Pathways

These compounds can influence multiple biochemical pathways, including:

  • Inhibition of cyclooxygenase enzymes (COX)
  • Modulation of reactive oxygen species (ROS)
  • Alteration of cellular signaling pathways related to apoptosis and cell survival .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol derivatives?

Derivatives are synthesized via multi-step reactions starting with ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate. Key steps include cyclization to form the pyrazole core, followed by thiolation or thioether formation. For example, 1,3,4-oxadiazole thioether derivatives are synthesized by coupling the pyrazole moiety with substituted thiols via nucleophilic substitution . Optimization of reaction conditions (e.g., solvent, temperature) is critical, as yields vary significantly (27.7–83.3%) depending on steric and electronic effects of substituents .

Q. How are NMR and HRMS utilized to confirm the structure of these derivatives?

1H and 13C NMR spectra provide structural confirmation by identifying chemical shifts corresponding to the pyrazole ring (e.g., δ ~7.5–8.5 ppm for pyrazole protons) and substituents (e.g., trifluoromethyl at δ ~120–125 ppm in 13C NMR). HRMS validates molecular weight with precision (e.g., m/z 193.0102 for the parent compound). For example, in 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole, HRMS data matched the theoretical [M+H]+ ion within 2 ppm error .

Q. What crystallization techniques are recommended for structural elucidation of these compounds?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole crystallizes in the monoclinic P21/c space group. Slow evaporation of a dichloromethane/hexane mixture at 25°C is a typical crystallization method. SHELX software (e.g., SHELXL) is widely used for refinement, ensuring accurate bond length and angle measurements .

Q. How can reaction yields be optimized for thioether derivatives?

Low yields (e.g., 27.7% for 2-((5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetonitrile) often result from steric hindrance or poor nucleophilicity of thiols. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Employing coupling agents like EDCI/HOBt.
  • Purifying via column chromatography with gradients of ethyl acetate/hexane .

Q. What safety precautions are essential during synthesis?

Thiol-containing intermediates may release toxic H2S gas. Reactions should be conducted under inert atmosphere (N2/Ar) in fume hoods. Personal protective equipment (gloves, goggles) is mandatory. Waste containing trifluoromethyl groups requires specialized disposal due to environmental persistence .

Advanced Research Questions

Q. How do structural modifications influence bioactivity against plant pathogens?

Substituents on the thioether group dictate fungicidal activity. For instance, 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole exhibits >50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL, attributed to electron-withdrawing bromine enhancing binding to succinate dehydrogenase (SDH). In contrast, allylthio derivatives show reduced activity due to weaker hydrophobic interactions .

Q. What computational methods validate the mechanism of SDH inhibition?

Molecular docking (e.g., AutoDock Vina) aligns derivatives with SDH’s ubiquinone-binding site (PDB: 2FBW). Key interactions include hydrogen bonds between the oxadiazole ring and Arg-43, and π-π stacking with Trp-35. Free energy calculations (MM/GBSA) correlate binding affinity with experimental IC50 values .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

For example, 2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5e) shows herbicidal activity, while its 4-chloro analog does not. Competitive binding assays and isothermal titration calorimetry (ITC) can quantify target engagement. Additionally, metabolomic profiling may reveal off-target effects .

Q. What strategies improve the stability of trifluoromethyl-containing compounds under physiological conditions?

The trifluoromethyl group is prone to hydrolysis under acidic/basic conditions. Stability assays (e.g., HPLC monitoring at pH 7.4 and 37°C) guide structural optimization. Introducing electron-donating groups (e.g., methyl) adjacent to the CF3 group or using prodrug formulations enhances metabolic stability .

Q. How are high-throughput screening (HTS) pipelines designed for these compounds?

HTS workflows integrate automated synthesis (e.g., microwave-assisted reactions), parallel crystallization, and robotic bioassays. For instance, fungicidal activity is screened in 96-well plates with Rhizoctonia solani spores, using absorbance at 600 nm to quantify growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.